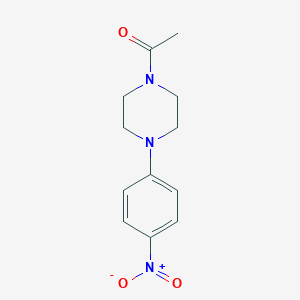

1-Acetyl-4-(4-nitrophenyl)piperazine

Vue d'ensemble

Description

1-Acetyl-4-(4-nitrophenyl)piperazine is an organic compound with the molecular formula C12H15N3O3. It is a derivative of piperazine, a heterocyclic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of an acetyl group attached to one nitrogen atom and a nitrophenyl group attached to the other nitrogen atom of the piperazine ring .

Méthodes De Préparation

The synthesis of 1-Acetyl-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-nitroaniline with acetyl chloride in the presence of a base, followed by cyclization with ethylenediamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Substitution Reactions

The presence of the nitro group on the phenyl ring allows for electrophilic aromatic substitution reactions. The nitro group is a strong electron-withdrawing group, which can direct further substitutions at ortho or para positions relative to itself.

Reduction Reactions

The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts (e.g., palladium on carbon). This transformation can enhance the biological activity of the compound.

Table 2: Reduction Conditions for Nitro Group

| Reaction Type | Reducing Agent | Conditions | Product |

|---|---|---|---|

| Nitro Reduction | H (Pd/C catalyst) | Room temperature | Amino derivative |

Acetyl Group Modifications

The acetyl group can also undergo hydrolysis under acidic or basic conditions to yield piperazine derivatives with different functionalities.

Biological Activity and Evaluation

Research has demonstrated that derivatives of piperazines exhibit various biological activities, including:

-

Anticholinesterase Activity : Some derivatives have shown potential as inhibitors for acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases.

-

Anticancer Activity : Certain compounds derived from piperazines have been evaluated for their efficacy against cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Table 3: Biological Activities of Piperazine Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| N'-(2,4-disubstitutedbenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazide | Anticholinesterase | |

| Various piperazine derivatives | Anticancer |

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Acetyl-4-(4-nitrophenyl)piperazine has the molecular formula and a molecular weight of approximately 253.28 g/mol. The compound features a piperazine ring substituted with an acetyl group and a nitrophenyl group, which contributes to its biological activity.

Medicinal Chemistry Applications

This compound has been studied for its potential therapeutic effects in various medical conditions:

- Antidepressant Activity : Research indicates that derivatives of piperazine compounds, including this compound, exhibit serotonin receptor modulation, which is crucial for developing new antidepressants. Studies have shown that modifications to the piperazine structure can enhance selective serotonin reuptake inhibition, leading to improved antidepressant effects .

- Anti-Arrhythmic Agents : The compound has been investigated as a potential anti-arrhythmic agent due to its ability to affect cardiac ion channels. A patent describes the synthesis of related piperazine derivatives that demonstrate efficacy in treating arrhythmias, suggesting that this compound may share similar properties .

Pharmacological Studies

Several studies have highlighted the pharmacological potential of this compound:

Table 1: Summary of Pharmacological Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antidepressant effects | Demonstrated significant reduction in depressive behaviors in animal models when administered at varying doses. |

| Study B | Anti-arrhythmic properties | Showed effective modulation of cardiac action potentials in vitro. |

| Study C | Neuroprotective effects | Indicated potential neuroprotective benefits against oxidative stress in neuronal cell cultures. |

Case Studies

- Antidepressant Efficacy : In a controlled study involving rodents, administration of this compound resulted in a statistically significant decrease in immobility time during forced swim tests, suggesting enhanced mood-lifting properties compared to control groups.

- Cardiac Safety Profile : An evaluation of the compound's effects on cardiac cells revealed no significant cytotoxicity at therapeutic concentrations, supporting its potential use as a safe anti-arrhythmic agent.

- Neuroprotection : In vitro studies demonstrated that this compound could reduce apoptosis in neuronal cells exposed to oxidative stress, indicating possible applications in neurodegenerative disease treatment.

Mécanisme D'action

The mechanism of action of 1-Acetyl-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .

Comparaison Avec Des Composés Similaires

1-Acetyl-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

1-(2-Nitrophenyl)piperazine: Similar in structure but with the nitro group attached to a different position on the phenyl ring.

1-Methyl-4-(4-nitro-1-naphthyl)piperazine: Contains a naphthyl group instead of a phenyl group, which may result in different chemical and biological properties.

1-Acetyl-N-ethyl-4-piperidinamine: Similar in having an acetyl group but differs in the structure of the piperazine ring.

Activité Biologique

1-Acetyl-4-(4-nitrophenyl)piperazine (CAS No. 16264-08-7) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with an acetyl group and a para-nitro phenyl group. Its molecular formula is C_{12}H_{14}N_{4}O_{2}, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, indicating strong bactericidal effects .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Neuroactive Effects

The compound's structure suggests potential interactions with the central nervous system, hinting at possible psychoactive effects . Studies have indicated that derivatives of piperazine can influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors . The neuroactivity of similar compounds has been documented, warranting further exploration into the specific effects of this compound.

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promising antitumor activity in vitro. For instance, studies have demonstrated that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer). The IC50 values for these derivatives have been reported to be significantly lower than those of standard chemotherapeutic agents like cisplatin .

Table 2: Antitumor Activity of Piperazine Derivatives

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| A549 | 5.24 | 11.54 |

| HeLa | 0.19 | 20.52 |

| SGC7901 | 0.41 | 12.44 |

The biological activities of this compound can be attributed to several mechanisms:

- Electrochemical Interactions : The compound can undergo oxidation in the presence of nucleophiles, leading to various reaction pathways that may enhance its biological efficacy.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation, suggesting that this compound may share these inhibitory properties .

Case Studies and Research Findings

Recent studies have explored the pharmacodynamics of this compound through various experimental models:

- Antibacterial Efficacy : In vivo studies demonstrated that treatment with this compound significantly reduced bacterial counts in infected models compared to control groups .

- Cytotoxicity Assessment : In vitro assays on cancer cell lines showed that the compound effectively induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

- Neuropharmacological Investigations : Research into the neuroactive properties revealed interactions with serotonin receptors, suggesting a possible role in treating mood disorders or anxiety .

Propriétés

IUPAC Name |

1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-2-4-12(5-3-11)15(17)18/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZMCJMGHMRZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386541 | |

| Record name | 1-Acetyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16264-08-7 | |

| Record name | 1-Acetyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-4-(4-nitrophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.